molecular formula C23H23N3O3S B607525 Foliglurax dihydrochloride CAS No. 1883329-51-8

Foliglurax dihydrochloride

Numéro de catalogue B607525
Numéro CAS: 1883329-51-8
Poids moléculaire: 421.52
Clé InChI: ZTEDNASHAWNBKQ-PLRJNAJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Foliglurax (also known by developmental code names PXT-002331 and DT2331) is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) . It is currently being developed by Prexton Therapeutics for the treatment of Parkinson’s disease . Although it reached phase II clinical trials, it failed to sufficiently distinguish itself from placebo in terms of study endpoints, despite showing safety and some signs of clinical improvement .


Molecular Structure Analysis

Foliglurax has the following molecular formula: C23H23N3O3S . Its chemical structure consists of a chromenylidene core linked to a morpholine ring via a propyl chain. The compound’s tautomeric form is depicted below: !Foliglurax Molecular Structure

Applications De Recherche Scientifique

Parkinson's Disease Treatment

Foliglurax dihydrochloride, as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), shows promise in the treatment of Parkinson’s disease, specifically for patients experiencing 'OFF periods' during their regular dopamine receptor agonist therapy. It represents a novel, non-dopaminergic approach to managing these symptoms (Bespalov et al., 2020). The acquisition of Prexton Therapeutics by Lundbeck, centered around foliglurax, highlights its potential in addressing the side effects of current Parkinson’s treatments (Jarvis, 2018).

Central Nervous System Disorders

Foliglurax's role as a mGluR4 positive allosteric modulator (PAM) extends its potential applications to various disorders of the central nervous system (CNS), including neuroinflammation and metabolic diseases like diabetes. Its optimal bioavailability and brain distribution make it a promising candidate for further exploration in CNS and non-CNS diseases (Volpi et al., 2018).

Challenges in Drug Development

Foliglurax serves as a case study to understand the challenges faced in the development of drugs acting through novel mechanisms. The discontinuation of its development by Lundbeck, following failure to meet endpoints in a Phase 2 study, underscores the complexities involved in bringing innovative treatments to market, particularly those with long-term scientific investments and high expectations for commercial success (Bespalov et al., 2020).

Orientations Futures

: Wikipedia - Foliglurax : Charvin D, Pomel V, Ortiz M, Frauli M, Scheffler S, Steinberg E, et al. (October 2017). “Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4”. Journal of Medicinal Chemistry. 60 (20): 8515–8537. doi:10.1021/acs.jmedchem.7b00991. PMID 28902994. : Rascol O, Medori R, Baayen C, Such P, Meulien D (February 2022). “A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson’s Disease”. Movement Disorders. 37 (5): 1088–1093. doi:10.1002/mds.28970. PMC 9303267. PMID 35218231.

Propriétés

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFSBHGWAUQIN-DUOAXNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foliglurax dihydrochloride

CAS RN

1883329-51-8
Record name Foliglurax dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIGLURAX DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax dihydrochloride
Reactant of Route 2
Reactant of Route 2
Foliglurax dihydrochloride
Reactant of Route 3
Foliglurax dihydrochloride
Reactant of Route 4
Reactant of Route 4
Foliglurax dihydrochloride
Reactant of Route 5
Foliglurax dihydrochloride
Reactant of Route 6
Reactant of Route 6
Foliglurax dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.